molecular formula C19H18N2O4 B12729061 Cimoxatone, (R)- CAS No. 73422-39-6

Cimoxatone, (R)-

Cat. No.: B12729061
CAS No.: 73422-39-6
M. Wt: 338.4 g/mol
InChI Key: MVVJINIUPYKZHR-GOSISDBHSA-N
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Description

Cimoxatone, ®-, also known as MD 780515, is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression. it was never marketed due to significant food interaction-related adverse effects when combined with tyramine .

Preparation Methods

The synthesis of Cimoxatone, ®-, involves several steps The key intermediate is 3-({4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile

Chemical Reactions Analysis

Cimoxatone, ®-, undergoes various chemical reactions, including:

Scientific Research Applications

Cimoxatone, ®-, has been primarily studied for its effects on monoamine oxidase A (MAO-A). It has been used in research to understand the role of MAO-A in neurotransmitter metabolism and its implications in psychiatric disorders. Additionally, it has been investigated for its potential to modulate prolactin levels in humans, providing insights into the regulation of this hormone by monoamine oxidase inhibitors .

Mechanism of Action

Cimoxatone, ®-, exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated levels of monoamines are associated with improved mood and reduced symptoms of depression. The compound’s interaction with MAO-A also affects the metabolism of other substrates, such as tyramine, which can lead to adverse effects when consumed with certain foods .

Comparison with Similar Compounds

Cimoxatone, ®-, belongs to the class of reversible inhibitors of monoamine oxidase A (RIMAs). Similar compounds in this class include:

Properties

CAS No.

73422-39-6

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[[4-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m1/s1

InChI Key

MVVJINIUPYKZHR-GOSISDBHSA-N

Isomeric SMILES

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N

Origin of Product

United States

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